molecular formula C19H22ClF3N4O2 B11665512 N-(butan-2-yl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(butan-2-yl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11665512
M. Wt: 430.8 g/mol
InChI Key: STQAOONVQUCQKU-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The butan-2-yl, chloro, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogenation and other substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide: Shares the trifluoromethyl group and has similar chemical properties.

    Trifluoromethyl ketones: Known for their valuable synthetic applications and biological activity.

    Potassium trifluoroborates: Used in similar chemical reactions and have comparable stability and reactivity.

Uniqueness

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H22ClF3N4O2

Molecular Weight

430.8 g/mol

IUPAC Name

N-butan-2-yl-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H22ClF3N4O2/c1-4-10(2)24-18(28)16-15(20)17-25-13(11-5-7-12(29-3)8-6-11)9-14(19(21,22)23)27(17)26-16/h5-8,10,13-14,25H,4,9H2,1-3H3,(H,24,28)

InChI Key

STQAOONVQUCQKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(CC(NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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